C6 ceramide

Vue d'ensemble

Description

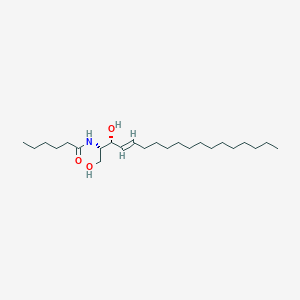

Le C6-céramide, également connu sous le nom de N-hexanoylsphingosine, est un sphingolipide bioactif qui joue un rôle crucial dans divers processus cellulaires. Les céramides sont composés d'une base sphingoïde amide liée à un acide gras. La longueur et le degré de saturation de la base sphingoïde ou de l'acide gras déterminent les activités biologiques des céramides individuels. Le C6-céramide est un céramide à chaîne courte qui a été largement étudié pour son rôle dans l'apoptose, la prolifération cellulaire et les voies de signalisation intracellulaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le C6-céramide peut être synthétisé selon plusieurs méthodes. Une approche courante implique la condensation de la sérine et du palmitoyl-CoA pour former la 3-cétosphinganine, qui est ensuite réduite en sphinganine. La sphinganine est ensuite acylée avec l'hexanoyl-CoA pour produire du C6-céramide . Cette méthode nécessite des conditions de réaction spécifiques, notamment la présence d'enzymes telles que la sérine palmitoyltransférase et la céramide synthase.

Méthodes de production industrielle

En milieu industriel, le C6-céramide peut être produit en utilisant des formulations sans solvant. Par exemple, le C6-céramide peut être complexé avec la cholesteryl phosphocholine pour créer des bicouches fluides, ce qui améliore la biodisponibilité du céramide pour les applications cellulaires . Cette méthode est avantageuse car elle évite l'utilisation de solvants organiques, la rendant plus écologique et efficace pour la production à grande échelle.

Analyse Des Réactions Chimiques

Metabolism of C6 Ceramide in Cancer Cells

This compound is metabolized differently by various cancer cell lines, which include breast, prostate, pancreatic, colorectal, and leukemia cells . The metabolic pathways include:

- Conversion to C6-Sphingomyelin (C6-SM) At low doses, cancer cells like MDA-MB-231 primarily convert C6-ceramide to C6-SM .

- Conversion to C6-Glucosylceramide (C6-GC) At high doses, MDA-MB-231 cells primarily convert C6-ceramide to C6-GC .

- Hydrolysis Hydrolysis is a third route of C6-ceramide metabolism .

Tamoxifen, a P-glycoprotein antagonist, can inhibit the synthesis of C6-GC and C6-SM from C6-ceramide, enhancing apoptosis .

This compound and Cholesteryl Phosphocholine (CholPC) Complexation

C6-ceramide can form fluid bilayers when complexed with CholPC . This complexation increases the bioavailability of C6-ceramide to cells compared to C6-ceramide dissolved in dimethyl sulfoxide (DMSO) . C6-Cer/CholPC also permeated cell membranes and caused mitochondrial Ca2+ influx more efficiently than C6-Cer in DMSO .

This compound Nanoliposomes and the Warburg Effect

C6-ceramide, when encapsulated in nanoliposomes, selectively induces cell death in tumor models by targeting the glycolytic pathway . In chronic lymphocytic leukemia (CLL) cells, C6-ceramide nanoliposomes induce caspase 3/7-independent necrotic cell death and inhibit the RNA and protein expression of GAPDH, an enzyme in the glycolytic pathway .

This compound Interactions with Proteins

Affinity purification and LC-MS/MS have identified 97 unique proteins that interact with C6-ceramide in D6P2T Schwannoma cells . These proteins are involved in various cellular processes, including apoptosis, cell stress, cell cycle, cell differentiation, signaling, transcription, translation, protein biogenesis, metabolism, and transport .

C6 Pyridinium Ceramide and Pre-mRNA Splicing

C6 pyridinium ceramide (PyrCer), a water-soluble ceramide analog, influences alternative pre-mRNA splicing by inhibiting the dephosphorylation of splicing regulatory proteins . PyrCer treatment increases the phosphorylation of splicing factors and changes the alternative splicing patterns of exons that are short and dependent on splicing enhancers .

This compound and Curcumin

When this compound and curcumin are encapsulated together in liposomes, they show anti-tumor potential against osteosarcoma cell lines .

Impact on Cell Viability and Metabolism

Moderate to high concentrations of C2 ceramide caused reductions in cell viability, while this compound sharply reduced ATP content without corresponding cell death .

Miscellaneous reactions

The terminal alkyne group of this compound alkyne can be used in click chemistry reactions . C6 azidoceramide can be used to study T-cell responses . C6-ceramide can be used with acid ceramidase inhibitors to induce apoptosis in breast cancer . C6-ceramide can also be used to treat cutaneous T-cell lymphoma .

Applications De Recherche Scientifique

Antitumor Properties

C6 ceramide has been extensively studied for its potential as an antitumor agent. Its role in inducing apoptosis in cancer cells has been documented in several studies.

- Nanoliposome Formulation : A recent study developed a nanoliposome-loaded this compound (LipC6) to enhance its delivery and efficacy against liver tumors. This formulation improved cellular permeability and retention, facilitating the drug's clinical use. The study demonstrated that LipC6 not only exhibited tumoricidal effects but also activated antitumor immunity by modulating tumor-associated macrophages (TAMs) through reactive oxygen species (ROS) signaling, leading to the eradication of established tumors in mice models .

- Combination Therapies : this compound has been shown to enhance the efficacy of other therapeutic agents. For example, when combined with LfcinB in T-leukemia cells, this compound increased DNA fragmentation and apoptosis, suggesting a synergistic effect that warrants further exploration for treating T-cell-derived leukemias .

Enhanced Bioavailability and Delivery Systems

The hydrophobic nature of ceramides often limits their effectiveness due to poor solubility. Innovative delivery systems have been developed to improve the bioavailability of this compound.

- Cholesteryl Phosphocholine Complexation : Research demonstrated that complexing this compound with cholesteryl phosphocholine (CholPC) significantly enhanced its biological effects compared to traditional solvent-based delivery methods. This formulation improved cell membrane permeability and induced apoptosis more efficiently in cultured cells such as HeLa and rat thyroid FRTL-5 cells .

- Encapsulation with Curcumin : Another study explored the combined encapsulation of curcumin and this compound within bilayer systems, demonstrating enhanced antitumor activity against osteosarcoma cell lines. This approach highlights the potential of using this compound in combination therapies to improve therapeutic outcomes .

Case Studies and Clinical Applications

Several case studies provide insights into the practical applications of this compound in clinical settings.

- Hepatocellular Carcinoma (HCC) : In a preclinical model of HCC, LipC6 was shown to mitigate immunotolerance within the tumor microenvironment, enhancing immune responses against tumors. This finding supports the potential use of this compound formulations in clinical oncology .

- Breast Cancer Research : Investigations into triple-negative breast cancer (TNBC) have revealed that this compound enhances sensitivity to necroptotic cell death induced by certain treatments, indicating its potential role as an adjunctive therapy in aggressive cancer types .

Mécanisme D'action

C6-Ceramide exerts its effects through several molecular targets and pathways:

Apoptosis: C6-Ceramide induces apoptosis by activating caspases and promoting mitochondrial membrane depolarization.

Intracellular Signaling: It interacts with effector proteins to regulate pathways such as the Akt pathway, leading to inhibition of cell proliferation and angiogenesis.

Membrane Dynamics: C6-Ceramide influences membrane fluidity and the formation of ceramide-enriched membrane platforms.

Comparaison Avec Des Composés Similaires

Le C6-céramide est comparé à d'autres céramides tels que :

C2-céramide : Un céramide à chaîne plus courte avec des effets apoptotiques similaires mais une biodisponibilité différente.

C16-céramide : Un céramide à chaîne plus longue avec des rôles distincts dans la signalisation cellulaire et la dynamique membranaire.

Dihydrocéramide : Une forme réduite de céramide avec des activités biologiques différentes.

Le C6-céramide est unique en raison de sa structure à chaîne courte, qui permet une absorption cellulaire plus facile et une biodisponibilité accrue par rapport aux céramides à chaîne plus longue .

Activité Biologique

C6 ceramide, a short-chain sphingolipid metabolite, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology, dermatology, and cellular signaling. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound (d18:1/6:0) is a synthetic analog of ceramide that is characterized by its six-carbon fatty acid chain. It is recognized for its ability to penetrate cell membranes easily, making it a valuable tool in both basic research and therapeutic applications. Its role in apoptosis, cell signaling, and as a potential therapeutic agent against various diseases has been extensively studied.

This compound exerts its biological effects through several mechanisms:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

- Inhibition of Cell Proliferation : It inhibits the proliferation of cancer cells, particularly in cutaneous T-cell lymphoma (CTCL), where it significantly reduces cell viability .

- Angiogenesis Modulation : this compound affects angiogenic processes by altering the interactions between tumor cells and endothelial cells, potentially inhibiting tumor growth .

1. Cytotoxic Effects in Cancer Cells

This compound has demonstrated potent cytotoxic effects against several cancer types:

- Cutaneous T-cell Lymphoma (CTCL) : In a study involving CTCL cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. For instance, a concentration of 100 µM reduced viability by up to 91% after 24 hours .

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MyLa | 25 | 67.3 |

| MyLa | 100 | 91.4 |

| HuT78 | 25 | 56.2 |

| HuT78 | 100 | 89.9 |

- Chronic Lymphocytic Leukemia (CLL) : Encapsulation of this compound in nanoliposomes selectively induced necrotic cell death in CLL cells by targeting glycolytic pathways associated with the Warburg effect .

2. Effects on Normal Cells

Interestingly, normal keratinocytes exhibit a different response to this compound:

- Primary human keratinocytes showed reduced sensitivity to this compound compared to CTCL cells; they metabolized the compound more efficiently, which may explain their higher viability under treatment conditions .

Case Study 1: Treatment of CTCL

In a clinical study evaluating the effects of topical this compound on patients with mycosis fungoides and Sézary syndrome, researchers found that it induced significant apoptosis in malignant T-cells without adversely affecting surrounding healthy skin cells. This suggests potential for localized therapies targeting skin lymphomas .

Case Study 2: Nanoliposomal Formulation

A study demonstrated that nanoliposomal formulations of this compound not only enhanced bioavailability but also improved therapeutic efficacy against various tumors by inducing selective necrosis in cancer cells while sparing normal cells .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-QFWQFVLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924923 | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124753-97-5 | |

| Record name | N-Hexanoylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.